molecular formula C10H9NO2 B189100 4-Methoxy-1H-quinolin-2-one CAS No. 27667-34-1

4-Methoxy-1H-quinolin-2-one

Cat. No. B189100
CAS RN: 27667-34-1
M. Wt: 175.18 g/mol
InChI Key: LJYFMHAOCYPGMX-UHFFFAOYSA-N
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Description

4-Methoxy-1H-quinolin-2-one is a chemical compound with the molecular formula C₁₀H₉NO₂ . It is one of the important classes of compounds due to their prevalence in natural products and pharmacologically useful compounds .


Synthesis Analysis

An efficient method for the synthesis of various substituted 4-methoxy-1H-quinolin-2-ones from various substituted aniline with malonic acid, phosphorous oxychloride, sodium methoxide, and glacial acetic acid under different conditions has been described . A photocatalytic approach to their synthesis from easily available quinoline-N-oxides has also been reported .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-quinolin-2-one is characterized by a quinolin-2-one core with a methoxy group at the 4-position .


Chemical Reactions Analysis

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds has been reviewed recently . This approach involves the use of carbon monoxide (CO), carbon dioxide (CO₂), and triphosgene (BTC) for the carbonylation process .

Scientific Research Applications

1. Natural Occurrence and Structure Elucidation

4-Methoxy-1H-quinolin-2-one derivatives have been identified in natural sources. For instance, a derivative was isolated from the leaves of Melicope moluccana, and its chemical structure was elucidated using spectroscopic methods (Tanjung et al., 2017).

2. Biological Properties and Applications

  • Some derivatives exhibit biological activities like inhibition of topoisomerase II and moderate antiproliferative activity in mammalian cells (Chilin et al., 2003).
  • Certain compounds in this class have shown promise as photochemotherapeutic agents due to their distinct DNA binding specificity compared to furocoumarins (Chilin et al., 2003).

3. Synthesis and Anticancer Activity

  • Some derivatives have been synthesized and evaluated for their anticancer activity, with certain compounds showing selective and potent inhibitory activity against specific cancer cell lines (Chen et al., 2011).
  • Research on Pyrimido[4,5-c]quinolin-1(2H)-one derivatives, a class related to 4-Methoxy-1H-quinolin-2-one, reveals their potential in antimigratory activities, which is crucial for controlling metastatic breast cancers (Metwally et al., 2013).

4. Antibacterial and Antifungal Applications

  • Certain derivatives of 4-Methoxy-1H-quinolin-2-one have been studied for their antibacterial and antifungal activities (E.Reddy & Sreenivasulu, 2014).

5. Synthesis Methods and Chemical Modifications

  • Microwave-assisted synthesis methods have been developed for the efficient production of biologically active 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones, showcasing advanced techniques in chemical synthesis (Glasnov et al., 2005).

Safety And Hazards

When handling 4-Methoxy-1H-quinolin-2-one, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

The synthesis of quinolin-2-ones and related compounds by direct carbonylation of C–H bonds is a promising area of research. This approach is not only practical and efficient but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .

properties

IUPAC Name

4-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-6-10(12)11-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYFMHAOCYPGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344887
Record name 4-Methoxy-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1H-quinolin-2-one

CAS RN

27667-34-1
Record name 4-Methoxy-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2,4-dihydroxy quinoline (3.00 g, 18.6 mmol) and potassium carbonate (5.14 g, 37.2 mmol) in acetone (500 mL) was added dimethyl sulfate (2.1 mL, 22 mmol) and the resulting mixture heated at reflux during 5 hrs. The solvent was removed in vacuo and the residue triturated in water. The product was collected by filtration, washed with water and triturated from methanol to give 4-methoxy 2-quinolone (1.76 g, 54%) as a white solid, that had identical 1H NMR data as reported (Reisch et al., Arch. Pharm., 1980, 313, 751-755). 3-(2,2,2-Trifluoro-ethyl)-1H-quinazoline-2,4-dione
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AK Ramasamy, V Balasubramaniam, K Mohan - Journal of Chemistry, 2010 - hindawi.com
… In summary we have clarified the synthesis of substituted 4-methoxy-1H-quinolin-2-one. The advantage of this new approach is that the reaction procedure is convenient, involves …
Number of citations: 11 www.hindawi.com
AK Ramasamy, V Balasubramaniam… - Asian Journal of …, 2012 - hero.epa.gov
… 4-methoxy-1H-quinolin-2-one. The final steps involves with an objective of introducing a chloro in the position 2 of the quinolone system, the substituted 4-methoxy-1H-quinolin-2-one …
Number of citations: 2 hero.epa.gov
AK Ramasamy, V Balasubramaniam, K Mohan
Number of citations: 0
YL Chen, HM Hung, CM Lu, KC Li, CC Tzeng - Bioorganic & medicinal …, 2004 - Elsevier
… [15], [16] The commercially available 2,4-dihydroxyquinoline (1) was methylated with (MeO) 2 SO 2 and K 2 CO 3 in acetone to afford 4-methoxy-1H-quinolin-2-one (2) in 76% yield. …
Number of citations: 144 www.sciencedirect.com
P Gao, L Wang, L Zhao, Q Zhang, K Zeng, M Zhao… - Phytochemistry, 2020 - Elsevier
Six undescribed quinoline alkaloids, named dasycarines A–E, and 18 known ones were isolated from the root bark of Dictamnus dasycarpus. All the structures were elucidated on the …
Number of citations: 41 www.sciencedirect.com
WW Peng, XX Fu, ZH Xiong, HL Wu, JW Chang… - Biochemical Systematics …, 2020 - Elsevier
Phytochemical analysis of isolates from the aerial parts of Clausena lansium Lour. Skeels (Rutaceae) led to the identification of 14 alkaloids, including two indole alkaloids (1 and 2), …
Number of citations: 16 www.sciencedirect.com
B Henkel - Synlett, 2008 - thieme-connect.com
… [17] A test reaction using anthranilic acid methyl ester with resin-bound 4 to give 4-methoxy-1H-quinolin-2-one was studied. The reaction conditions were optimised using various …
Number of citations: 3 www.thieme-connect.com
ÉRA de Sá, JL Souza, RKM Costa… - Journal of …, 2023 - Taylor & Francis
Trypanosoma cruzi is a protozoan transmitted by the insect Triatoma infestans, popularly known as kissing bug. This protozoan causes the Chagas disease, a Neglected Tropical …
Number of citations: 1 www.tandfonline.com
NS Aminah, AN Kristanti, U Zubaidah, AP Wardana… - 2023 - books.google.com
Buku berjudul “Senyawa Bioaktif Tumbuhan Genus Clausena” adalah buku referensi yang disusun untuk memberikan gambaran detail genus Clausena. Buku ini terdiri dari empat bab. …
Number of citations: 0 books.google.com

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